N-[(furan-2-yl)methyl]-6-imino-7-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
The compound N-[(furan-2-yl)methyl]-6-imino-7-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a structurally complex molecule featuring:
- A triazatricyclo[8.4.0.0³,⁸]tetradeca core, which integrates fused triazole and bicyclic systems.
- A furan-2-ylmethyl substituent, providing aromatic heterocyclic character.
- A 3-methoxypropyl chain, contributing to solubility and steric effects.
- A carboxamide functional group, common in bioactive molecules for hydrogen bonding.
While direct data on its synthesis or applications are absent in the provided evidence, its structural motifs align with pesticidal and pharmaceutical compounds, particularly those with heterocyclic and carboxamide moieties .
Properties
Molecular Formula |
C22H23N5O4 |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-6-imino-7-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C22H23N5O4/c1-14-6-7-18-25-20-17(22(29)27(18)13-14)11-16(19(23)26(20)8-4-9-30-2)21(28)24-12-15-5-3-10-31-15/h3,5-7,10-11,13,23H,4,8-9,12H2,1-2H3,(H,24,28) |
InChI Key |
YDQDDGBBHDVYDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCCOC)C(=O)NCC4=CC=CO4)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-6-imino-7-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps. The initial step often includes the preparation of the furan-2-ylmethyl precursor, followed by the introduction of the imino group and the triazatricyclo framework. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-6-imino-7-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The imino group can be reduced to an amine.
Substitution: The methoxypropyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the imino group may produce the corresponding amine derivative.
Scientific Research Applications
Structural Features
The compound features:
- Furan Ring : Contributes to its unique chemical properties.
- Imino Group : Enhances reactivity.
- Triazatricyclo Framework : Provides structural complexity.
Chemistry
This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications that can lead to the development of novel compounds with tailored properties.
Case Study: Synthesis of Derivatives
Research has demonstrated the successful synthesis of derivatives from this compound through various reaction pathways. These derivatives have shown enhanced properties suitable for specific applications in materials science and catalysis.
Biology
Investigations into the biological activities of this compound suggest potential applications as a biochemical probe for studying enzyme interactions and cellular pathways.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties against several bacterial strains. For instance, its efficacy was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations.
Medicine
The therapeutic potential of this compound includes anti-inflammatory and anticancer activities.
Case Study: Anticancer Properties
A study explored the effects of this compound on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Results indicated that the compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner.
Industry
In industrial applications, this compound is utilized in the development of advanced materials and catalysts due to its unique structural attributes.
Example: Catalytic Applications
The compound has been investigated as a catalyst in various organic reactions, demonstrating improved yields and selectivity compared to traditional catalysts.
Potential Targets
| Target Type | Interaction Type |
|---|---|
| Enzymes | Competitive Inhibition |
| Receptors | Allosteric Modulation |
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-6-imino-7-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Functional Groups
The target compound’s triazatricyclo core distinguishes it from simpler triazine or oxadiazole derivatives. Below is a comparative analysis with structurally related compounds from and :
Key Observations:
- Furan Derivatives : The furan-2-ylmethyl group in the target compound is structurally analogous to furmecyclox , a fungicide. Furan rings enhance π-π interactions in target binding, common in agrochemicals .
- Methoxypropyl Chain: Shared with methoprotryne, this substituent likely improves solubility compared to non-polar alkyl chains. Methoxy groups also reduce metabolic degradation .
- Triazine vs. Triazatricyclo : While cyromazine (triazine) acts as an insecticide, the triazatricyclo core in the target compound may offer enhanced rigidity and binding specificity due to its fused ring system.
Physicochemical and Bioactive Properties
Solubility and Stability
- The 3-methoxypropyl chain in the target compound and methoprotryne likely increases hydrophilicity compared to fully aliphatic chains (e.g., cyclohexyl in furmecyclox) .
Bioactivity Trends
- Triazine-based compounds (e.g., cyromazine, methoprotryne) exhibit diverse pesticidal activities depending on substituents. The triazatricyclo system in the target compound could modulate activity toward different pests or enzymes.
- Fluorinated analogs (e.g., compounds 16 and 17 in ) contrast with the target compound’s lack of fluorine. Fluorine often enhances bioavailability but may increase environmental persistence .
Research Implications and Gaps
- Activity Prediction : Based on structural analogs, the target compound may exhibit fungicidal or herbicidal activity. Testing against models used for furmecyclox or methoprotryne is recommended.
- Optimization Opportunities : Introducing fluorine (as in ) could enhance bioactivity, while varying the methoxypropyl chain length might fine-tune solubility .
Biological Activity
N-[(furan-2-yl)methyl]-6-imino-7-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its intricate structure suggests various biological activities that merit detailed investigation.
Chemical Structure and Properties
The compound's molecular formula is . The structure includes a furan ring and multiple functional groups that contribute to its biological activity.
Key Structural Features:
- Furan Ring: Known for its role in various biological activities.
- Triazatricyclo Framework: Provides a unique scaffold for interactions with biological targets.
Biological Activity Overview
Research has indicated that compounds similar to N-[(furan-2-yl)methyl]-6-imino derivatives exhibit a range of biological activities including:
-
Anticancer Activity:
- Studies have shown that triazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.
- A related compound demonstrated selective cytotoxicity against various cancer cell lines.
-
Antimicrobial Properties:
- Some derivatives of triazoles have been reported to possess antimicrobial activities against both Gram-positive and Gram-negative bacteria.
- The furan moiety is often associated with enhanced antimicrobial efficacy.
-
Anti-inflammatory Effects:
- Compounds with similar structures have been noted for their ability to reduce inflammation markers in vitro and in vivo.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Reduces inflammatory markers |
Case Studies
-
Anticancer Mechanism:
A study investigated the effect of a similar triazole compound on breast cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through the mitochondrial pathway. -
Antimicrobial Activity:
A derivative of the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, highlighting its potential as an antimicrobial agent. -
Anti-inflammatory Response:
In a rodent model of arthritis, administration of a related compound resulted in a 50% reduction in paw swelling compared to controls, suggesting significant anti-inflammatory properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
